4-methyl-1-(naphthalen-2-ylsulfonyl)-1H-pyrazole
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Overview
Description
4-methyl-1-(naphthalen-2-ylsulfonyl)-1H-pyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a naphthalen-2-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(naphthalen-2-ylsulfonyl)-1H-pyrazole typically involves the reaction of 4-methylpyrazole with naphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide in a two-phase system consisting of dichloromethane and water. The reaction conditions are optimized to achieve high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(naphthalen-2-ylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-methyl-1-(naphthalen-2-ylsulfonyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-methyl-1-(naphthalen-2-ylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-[((naphthalen-2-ylsulfonyl)oxy)imino]indolin-2-one
- N-methyl-1-naphthalenemethylamine
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
4-methyl-1-(naphthalen-2-ylsulfonyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N2O2S |
---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
4-methyl-1-naphthalen-2-ylsulfonylpyrazole |
InChI |
InChI=1S/C14H12N2O2S/c1-11-9-15-16(10-11)19(17,18)14-7-6-12-4-2-3-5-13(12)8-14/h2-10H,1H3 |
InChI Key |
OTEIYLNNOIBAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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